molecular formula C18H32O16 B1230610 D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- CAS No. 28173-52-6

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-

Cat. No. B1230610
CAS RN: 28173-52-6
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-WPNFGHGHSA-N
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Description

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- is a polysaccharide that is found in various natural sources, including plants, fungi, and bacteria. It has gained significant attention in recent years due to its potential applications in various fields, including medicine, biotechnology, and food industry.

Mechanism of Action

The mechanism of action of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- is not fully understood. However, it is believed to act by binding to bacterial cells, preventing them from adhering to the host cells. This prevents the bacteria from colonizing and causing infection.
Biochemical and Physiological Effects:
D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- has been shown to possess various biochemical and physiological effects. It has been shown to modulate the immune system, enhance wound healing, and possess antioxidant properties. It has also been shown to have a low toxicity profile, making it a potential candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- is its low toxicity profile, making it a safe candidate for various lab experiments. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are various future directions for the research on D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-. One potential direction is the development of new synthesis methods to reduce the cost of production. Another direction is the exploration of its potential applications in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and biotechnological synthesis. Chemical synthesis involves the use of chemical reactions to create the polysaccharide, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the polysaccharide. Biotechnological synthesis involves the use of microorganisms to produce the polysaccharide.

Scientific Research Applications

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. It has been used in the treatment of urinary tract infections, as well as other bacterial infections. In biotechnology, it has been used as a food additive, as well as a potential vaccine adjuvant.

properties

IUPAC Name

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVOBRQLSFMMV-WPNFGHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182446
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28173-52-6
Record name D-mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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